molecular formula C11H13FO B6152105 rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans CAS No. 436847-86-8

rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans

Cat. No.: B6152105
CAS No.: 436847-86-8
M. Wt: 180.2
InChI Key:
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Description

rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans: is a chiral compound with a cyclopentane ring substituted with a 4-fluorophenyl group and a hydroxyl group The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers The trans configuration indicates that the substituents are on opposite sides of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to form the desired product.

    Hydrogenation: Another method involves the hydrogenation of 2-(4-fluorophenyl)cyclopent-2-en-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields the racemic mixture of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, where the ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as nitrating agents, halogenating agents

Major Products Formed:

    Oxidation: 2-(4-fluorophenyl)cyclopentanone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the electrophilic reagent used

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its stereochemical properties and behavior in chiral environments.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol, trans
  • rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans
  • rac-(1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol, trans

Comparison:

  • rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in pharmaceutical compounds.
  • The other similar compounds listed above differ mainly in the substituent on the phenyl ring (chlorine, bromine, or methyl group), which can alter their chemical and biological properties.

Properties

CAS No.

436847-86-8

Molecular Formula

C11H13FO

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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